molecular formula C47H53NO4 B14921794 Pyridine-2,6-diyldibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate)

Pyridine-2,6-diyldibenzene-4,1-diyl bis(3,5-di-tert-butylbenzoate)

Cat. No.: B14921794
M. Wt: 695.9 g/mol
InChI Key: UNYAZEKDMNSLAL-UHFFFAOYSA-N
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Description

4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is a complex organic compound characterized by its multiple tert-butyl groups and benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridyl and phenyl structures, followed by the introduction of tert-butyl groups and benzoate esters through esterification and Friedel-Crafts acylation reactions. The reaction conditions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoate esters to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium methoxide.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups and aromatic rings allow it to fit into hydrophobic pockets of proteins, potentially inhibiting their function. Additionally, the benzoate esters can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE: Similar in structure but with variations in the positioning of functional groups.

    4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE: Differing in the nature of substituents on the aromatic rings.

Uniqueness

The uniqueness of 4-[6-(4-{[3,5-DI(TERT-BUTYL)BENZOYL]OXY}PHENYL)-2-PYRIDYL]PHENYL 3,5-DI(TERT-BUTYL)BENZOATE lies in its specific combination of tert-butyl groups and benzoate esters, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C47H53NO4

Molecular Weight

695.9 g/mol

IUPAC Name

[4-[6-[4-(3,5-ditert-butylbenzoyl)oxyphenyl]pyridin-2-yl]phenyl] 3,5-ditert-butylbenzoate

InChI

InChI=1S/C47H53NO4/c1-44(2,3)34-24-32(25-35(28-34)45(4,5)6)42(49)51-38-20-16-30(17-21-38)40-14-13-15-41(48-40)31-18-22-39(23-19-31)52-43(50)33-26-36(46(7,8)9)29-37(27-33)47(10,11)12/h13-29H,1-12H3

InChI Key

UNYAZEKDMNSLAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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